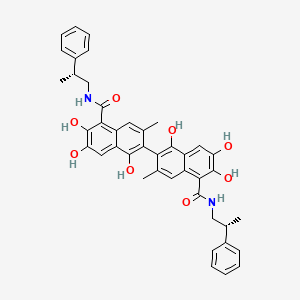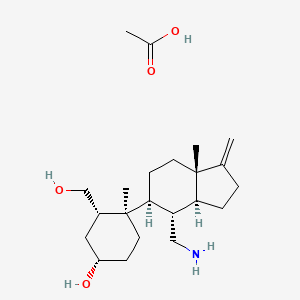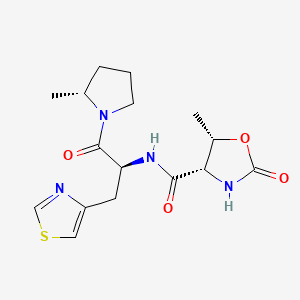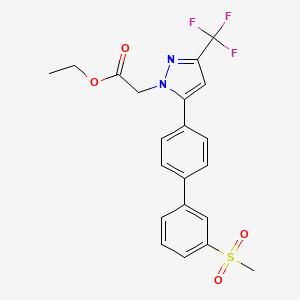
Sabutoclax
Vue d'ensemble
Description
Sabutoclax, également connu sous le nom de BI-97C1, est un puissant inhibiteur de la famille des protéines B-cell lymphoma 2 (BCL-2). Ces protéines jouent un rôle crucial dans la régulation de l’apoptose, le processus de mort cellulaire programmée. This compound s’est avéré prometteur pour surmonter la résistance aux médicaments dans divers types de cancer en ciblant plusieurs protéines anti-apoptotiques au sein de la famille BCL-2, notamment BCL-2, BCL-xL, MCL-1 et BFL-1 .
Applications De Recherche Scientifique
Sabutoclax has a wide range of scientific research applications, including:
Cancer Research: this compound has shown significant cytotoxic activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. .
Apoptosis Studies: this compound is used to study the mechanisms of apoptosis and the role of BCL-2 family proteins in regulating cell death.
Drug Development: this compound serves as a lead compound for developing new anticancer drugs that target the BCL-2 family of proteins.
Mécanisme D'action
Sabutoclax exerce ses effets en imitant les protéines BH3-only, qui sont des antagonistes naturels des protéines de la famille BCL-2. En se liant à la gorge hydrophobe des protéines anti-apoptotiques de la famille BCL-2, le this compound déplace les protéines pro-apoptotiques telles que BAX et BAK. Ce déplacement déclenche l’activation des caspases, conduisant à l’apoptose. This compound module également l’expression de diverses protéines liées à l’apoptose, notamment Bax, Bim, PUMA et survivine .
Composés similaires :
Apogossypolone : Dérivé du gossypol, l’apogossypolone est le précurseur du this compound et cible également les protéines de la famille BCL-2.
ABT-737 : Puissant inhibiteur de BCL-2 et BCL-xL, l’ABT-737 est utilisé dans la recherche sur le cancer mais ne cible pas MCL-1.
Navitoclax : Semblable à l’ABT-737, le navitoclax cible BCL-2 et BCL-xL mais a une activité limitée contre MCL-1.
Unicité du this compound : this compound est unique dans sa capacité à cibler plusieurs protéines anti-apoptotiques au sein de la famille BCL-2, notamment BCL-2, BCL-xL, MCL-1 et BFL-1. Cette activité à large spectre le rend particulièrement efficace pour surmonter la résistance aux médicaments dans divers types de cancer .
Safety and Hazards
Orientations Futures
Sabutoclax has shown promise in various studies. For example, it has been found to sensitize dormant blast crisis chronic myeloid leukemia stem cells to dasatinib . It has also been found to eliminate cancer stem cells through inhibiting the PI3K/Akt pathway in breast cancer . These findings suggest that this compound could have potential applications in the treatment of various types of cancer.
Analyse Biochimique
Biochemical Properties
Sabutoclax interacts with several enzymes and proteins, particularly the Bcl-2 family proteins Bcl-xL, Bcl-2, Mcl-1, and Bfl-1 . It has a high binding affinity to Bcl-xL, with a Kd value of 0.11μM . The nature of these interactions is inhibitory, with this compound effectively blocking the anti-apoptotic functions of these proteins .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It inhibits the proliferation of BP3 B cell lymphoma cells, as well as PC3 prostate and H460 lung cancer cells . This compound influences cell function by inducing apoptosis, particularly in cancer cells . It also impacts cell signaling pathways, specifically the PI3K/Akt pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory interactions with the Bcl-2 family proteins . By blocking these proteins, this compound disrupts their anti-apoptotic functions, leading to induced apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to reduce tumor size significantly in mice bearing M2182 cancer xenografts
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dose of 5 mg/kg, this compound induced near-complete tumor growth suppression . The specific threshold effects and any toxic or adverse effects at high doses are not fully documented.
Metabolic Pathways
It is known to interact with the PI3K/Akt signaling pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully documented. It is known to be delivered by intravenous injection in animal models .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not fully documented. It is known to induce apoptosis, suggesting it interacts with components of the apoptotic pathway within the cell .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Sabutoclax est synthétisé par une série de réactions chimiques impliquant la dérivation de l’apogossypolone. La synthèse implique généralement les étapes suivantes :
Formation de la structure de base : La structure de base du this compound est formée par une série de réactions de condensation.
Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers substituants pour améliorer son affinité de liaison et sa sélectivité pour les protéines de la famille BCL-2.
Méthodes de production industrielle : La production industrielle de this compound implique le passage à l’échelle des voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour garantir un rendement et une pureté élevés tout en maintenant le coût-efficacité. Le composé est généralement fourni sous forme de poudre et stocké à -20 °C pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions : Sabutoclax subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound, modifiant son activité.
Substitution : Les réactions de substitution peuvent introduire différents substituants dans la structure de base, ce qui pourrait améliorer son efficacité.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogénures d’alkyle et les halogénures d’aryle.
Principaux produits formés : Les principaux produits formés par ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés. Ces dérivés peuvent avoir différentes affinités de liaison et sélectivités pour les protéines de la famille BCL-2 .
4. Applications de la recherche scientifique
This compound a un large éventail d’applications de recherche scientifique, notamment :
Recherche sur le cancer : this compound a montré une activité cytotoxique significative contre diverses lignées cellulaires cancéreuses, notamment le cancer du sein, le cancer de la prostate et le cancer du poumon. .
Études sur l’apoptose : This compound est utilisé pour étudier les mécanismes de l’apoptose et le rôle des protéines de la famille BCL-2 dans la régulation de la mort cellulaire.
Développement de médicaments : This compound sert de composé de tête pour le développement de nouveaux médicaments anticancéreux qui ciblent la famille des protéines BCL-2.
Comparaison Avec Des Composés Similaires
Apogossypolone: A derivative of gossypol, apogossypolone is the precursor to sabutoclax and also targets BCL-2 family proteins.
ABT-737: A potent inhibitor of BCL-2 and BCL-xL, ABT-737 is used in cancer research but does not target MCL-1.
Navitoclax: Similar to ABT-737, navitoclax targets BCL-2 and BCL-xL but has limited activity against MCL-1.
Uniqueness of this compound: this compound is unique in its ability to target multiple anti-apoptotic proteins within the BCL-2 family, including BCL-2, BCL-xL, MCL-1, and BFL-1. This broad-spectrum activity makes it particularly effective in overcoming drug resistance in various cancer types .
Propriétés
IUPAC Name |
2,3,5-trihydroxy-7-methyl-N-[(2R)-2-phenylpropyl]-6-[1,6,7-trihydroxy-3-methyl-5-[[(2R)-2-phenylpropyl]carbamoyl]naphthalen-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40N2O8/c1-21-15-27-29(17-31(45)39(49)35(27)41(51)43-19-23(3)25-11-7-5-8-12-25)37(47)33(21)34-22(2)16-28-30(38(34)48)18-32(46)40(50)36(28)42(52)44-20-24(4)26-13-9-6-10-14-26/h5-18,23-24,45-50H,19-20H2,1-4H3,(H,43,51)(H,44,52)/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYNZUHYMMLQQA-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NCC(C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NCC(C)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NC[C@H](C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NC[C@H](C)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153724 | |
| Record name | Sabutoclax | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228108-65-3 | |
| Record name | Sabutoclax | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228108653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sabutoclax | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SABUTOCLAX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39Y89ZRK34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)
![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)
![(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B610575.png)

![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)
